

Zaloganan (PLG0206): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaloganan (PLG0206) is an investigational, first-in-class, broad-spectrum anti-infective peptide therapeutic engineered by Peptilogics.[1] It is designed to address the urgent threat of multidrug-resistant (MDR) bacterial infections, particularly those associated with biofilms on medical devices.[2][3] This technical guide provides a comprehensive overview of the discovery and development timeline of **Zaloganan**, detailing its mechanism of action, preclinical data, and clinical trial results.

Discovery and Development Timeline

Peptilogics was founded in 2013 with the mission to develop novel peptide therapeutics by leveraging a design-based approach to drug discovery.[4] **Zaloganan** (PLG0206) emerged as their lead candidate, an engineered cationic antimicrobial peptide designed to overcome the limitations of naturally occurring antimicrobial peptides (AMPs), such as toxicity and limited activity.[1][2]

A summary of the key milestones in the discovery and development of **Zaloganan** is presented below:



Year	Milestone	Description
2013	Peptilogics Founded	The company was established to advance novel peptide therapeutics.[4]
2017	Series A Financing	Peptilogics secured a \$5.5 million Series A financing, with significant backing from Peter Thiel.[5]
Preclinical	Broad-Spectrum Activity Demonstrated	In preclinical studies, Zaloganan demonstrated rapid, broad-spectrum activity against over 1,200 MDR ESKAPEE clinical isolates and potent anti-biofilm activity.[2]
2020	CARB-X Funding	Peptilogics was awarded up to \$12.17 million in funding from CARB-X to support the development of Zaloganan, including its advancement into a Phase 1 clinical trial.
2021	Phase 1 Clinical Trial Completion	A randomized, double-blind, placebo-controlled Phase 1 trial in healthy volunteers was successfully completed, demonstrating a positive safety profile and favorable pharmacokinetics.[6]
2022	First Patient Dosed in Phase 1b Trial	The first patient was dosed in the LOGIC-1 study, a Phase 1b open-label, dose-escalating trial evaluating Zaloganan in patients with periprosthetic joint infection (PJI) undergoing Debridement, Antibiotics, and



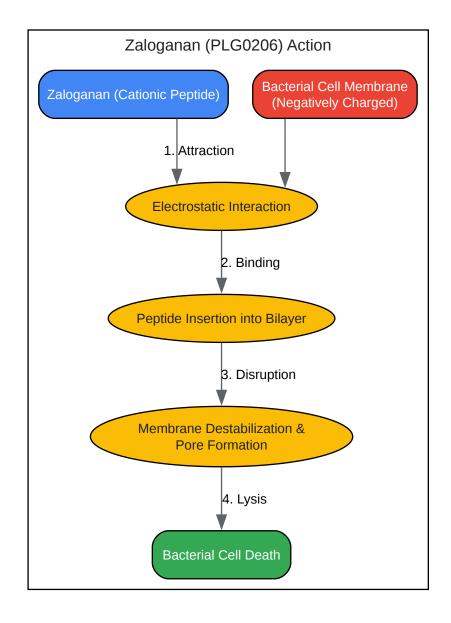
		Implant Retention (DAIR) surgery.[7]
2023	Positive Interim Data from Phase 1b Trial	Peptilogics reported positive 180-day top-line interim data from the Phase 1b trial, showing no treatment-related serious adverse events and a low recurrence rate of infection.[8]
2025	Planned Phase 2/3 Pivotal Trial	A Phase 2/3 randomized, placebo-controlled superiority trial is planned to begin in December 2025 to further evaluate the efficacy and safety of Zaloganan for the treatment of PJI.[9]

Mechanism of Action

Zaloganan exerts its antimicrobial effect through a targeted disruption of the bacterial cell membrane. Unlike many conventional antibiotics, its mechanism is not dependent on specific cellular metabolic processes, which may contribute to its low propensity for developing resistance.[7][10]

The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[5][11] This direct action on the physical integrity of the bacterial membrane results in rapid bactericidal activity.[2]





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Proposed Mechanism of Action for **Zaloganan** (PLG0206).

Preclinical Studies In Vitro Antimicrobial Activity

Zaloganan has demonstrated potent in vitro activity against a broad range of clinically important pathogens, including multidrug-resistant strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[2][6]



- Bacterial Isolates: A panel of over 1,200 MDR ESKAPEE (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) clinical isolates were tested.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for comparator antibiotics.
 For Zaloganan, RPMI-1640 medium was used to avoid precipitation observed in CAMHB.
- Procedure: The broth microdilution method was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Inoculum Preparation: Bacterial suspensions were prepared to a turbidity equivalent to a 0.5 McFarland standard.
- Incubation: Microtiter plates were incubated at 35°C for 16-20 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Table 1: In Vitro Activity of **Zaloganan** (PLG0206) Against Key Pathogens[2]

Organism	Number of Isolates	Zaloganan MIC50 (µg/mL)	Zaloganan MIC90 (µg/mL)
Staphylococcus aureus (MRSA)	174	-	2
Enterococcus faecium (VRE)	46	-	0.25
Acinetobacter baumannii	-	-	-
Pseudomonas aeruginosa	-	-	-
Enterobacterales	-	-	-

Note: Specific MIC50 and MIC90 values for all tested organisms were not publicly available in the reviewed documents.



In Vivo Efficacy in a Periprosthetic Joint Infection (PJI) Model

Zaloganan has shown significant efficacy in a rabbit model of PJI.

Experimental Protocol: Rabbit PJI Surgical Model[2]

- Animal Model: New Zealand white rabbits were used.
- Surgical Procedure: A methicillin-susceptible Staphylococcus aureus (MSSA) PJI was established in the knee joint.
- Treatment: Two days post-infection, the joint was reopened, debrided, and irrigated with either a saline vehicle control or **Zaloganan** (1 mg/mL) for 15 minutes.
- Efficacy Assessment: The bacterial load on the implant and surrounding tissue was quantified by colony-forming unit (CFU) counts.

In this model, a single intraoperative irrigation with **Zaloganan** resulted in a significant reduction in bacterial burden.[2]

Clinical Development Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered **Zaloganan** in healthy subjects.

Table 2: Phase 1 Study Design[6]



Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, single-ascending-dose
Population	Healthy adult volunteers
Intervention	Single intravenous infusion of Zaloganan or placebo
Primary Endpoints	Safety and tolerability
Secondary Endpoints	Pharmacokinetics

The study demonstrated that **Zaloganan** was safe and well-tolerated, with a favorable pharmacokinetic profile.[6]

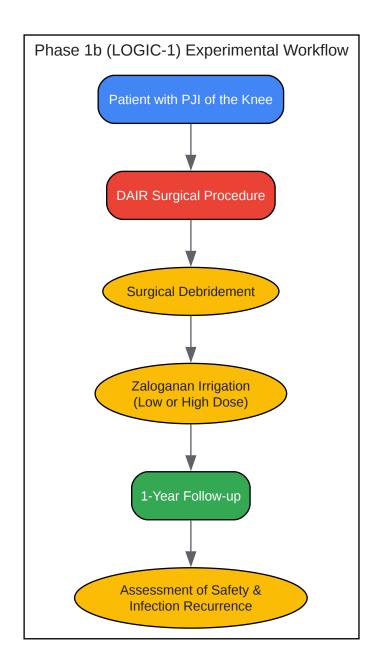
Phase 1b Study in Patients with Periprosthetic Joint Infection (LOGIC-1)

A Phase 1b open-label, dose-escalating study (LOGIC-1) was conducted to evaluate the safety and tolerability of **Zaloganan** in patients undergoing a Debridement, Antibiotics, and Implant Retention (DAIR) surgical procedure for the treatment of PJI after total knee arthroplasty (TKA). [7]

Experimental Protocol: Phase 1b DAIR Procedure with **Zaloganan** Irrigation[8][12]

- Patient Population: Patients with a confirmed PJI of the knee undergoing a DAIR procedure.
- Procedure: Following standard surgical debridement, the joint was irrigated with a solution containing either a low dose (3 mg/mL) or a high dose (10 mg/mL) of **Zaloganan**.
- Follow-up: Patients were followed for approximately one year post-treatment to assess for treatment-related adverse events and recurrence of infection.





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Workflow for the Phase 1b LOGIC-1 Clinical Trial.

Table 3: Interim Results of the Phase 1b LOGIC-1 Study (180-Day Follow-up)[8]



Outcome	Low Dose Cohort (n=7)	High Dose Cohort (n=7)	Total (n=14)
Treatment-Related Serious Adverse Events	0	0	0
Infection Recurrence	1	0	1 (7%)

The interim results at 180 days showed no treatment-related serious adverse events and a low rate of infection recurrence.[8]

Regulatory Status

Zaloganan has received several key designations from the U.S. Food and Drug Administration (FDA) that are intended to facilitate its development and review:

- Qualified Infectious Disease Product (QIDP)[10]
- Orphan Drug Designation for the treatment of PJI[10]
- Fast Track Designation[3]

Future Directions

Based on the promising preclinical and early clinical data, Peptilogics is planning to initiate a Phase 2/3 pivotal, randomized, placebo-controlled superiority trial in December 2025. This trial will further evaluate the efficacy and safety of **Zaloganan** for the treatment of PJI.[9] The company is also exploring the potential of **Zaloganan** in other orthopedic infections.[13]

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